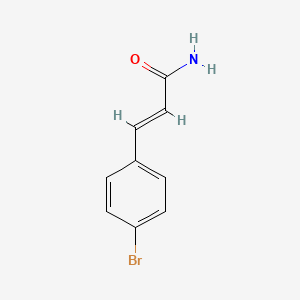

3-(4-Bromophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with acryloyl chloride . For example, a novel N-substituted acrylamide monomer, i.e., N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), was synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloyl chloride at 0–5°C .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (1H-NMR), infrared (FT-IR), and UV-Visible spectrophotometry .

科学的研究の応用

Anticancer Activity

3-(4-Bromophenyl)acrylamide: has been utilized in the synthesis of novel derivatives with potential anticancer properties. For instance, derivatives tethered with 1,2,3-triazole have shown promising in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The click reaction of this compound with various aryl azides leads to the formation of these derivatives, which are then screened for their anticancer efficacy.

Drilling Fluid Additives

In the petroleum industry, prop-2-enamide-based polyelectrolytes , which include the 3-(4-bromophenyl) derivative, have been assessed as property enhancers in aqueous bentonite mud . These compounds contribute to the thermal stability and rheological properties of drilling fluids, which are crucial for high-temperature and high-pressure drilling operations.

Molecular Interaction Studies

The compound has been the subject of ultrasonic studies to understand molecular interactions. Specifically, the density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol have been measured at various temperatures to gain insights into the behavior of such molecules in solution .

作用機序

- These targets are essential for cellular processes and are often implicated in cancer progression and other diseases .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

特性

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAWHKGYPQXDSK-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-(2-Methylpropyl)-3,3-diphenyl-, (R)-](/img/no-structure.png)

![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)